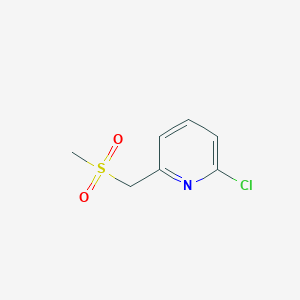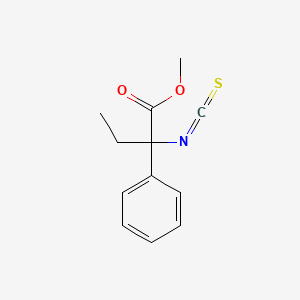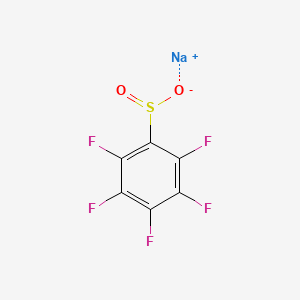
Pentafluorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfinic acid group in its sodium salt form. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorobenzenesulfinic acid sodium salt typically involves the sulfonation of pentafluorobenzene followed by neutralization with a sodium base. One common method is the reaction of pentafluorobenzene with sulfur trioxide to form pentafluorobenzenesulfonic acid, which is then reduced to pentafluorobenzenesulfinic acid. The final step involves neutralizing the sulfinic acid with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorobenzenesulfonic acid.
Reduction: It can be reduced to form pentafluorobenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentafluorobenzenesulfonic acid.
Reduction: Pentafluorobenzene.
Substitution: Various substituted pentafluorobenzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Pentafluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pentafluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electronegative fluorine atoms enhances its reactivity, making it a versatile reagent in organic synthesis. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar reactivity but without the fluorine atoms.
Pentafluorobenzenesulfonic acid: A closely related compound with a sulfonic acid group instead of a sulfinic acid group.
Sulfanilic acid: Another sulfonic acid derivative with different substituents on the benzene ring.
Uniqueness
Pentafluorobenzenesulfinic acid sodium salt is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6F5NaO2S |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
sodium;2,3,4,5,6-pentafluorobenzenesulfinate |
InChI |
InChI=1S/C6HF5O2S.Na/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9;/h(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DDHQSTKTIIQGSV-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)[O-])F)F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







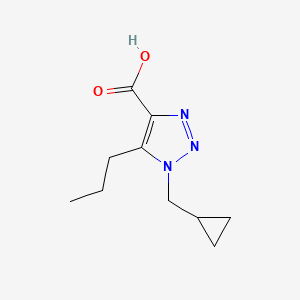
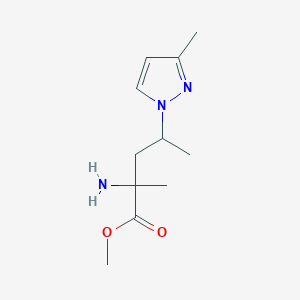

![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
